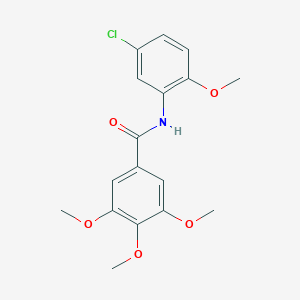
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of phenethylamine derivatives and has a molecular weight of 375.86 g/mol.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed that N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and neuroprotection. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been found to activate the extrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide also exhibits potent anticancer and neuroprotective activity, making it a promising compound for further research. However, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not fully understood.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide. One potential direction is to investigate the pharmacokinetic properties of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide in vivo. This could help to determine the optimal dosing regimen for N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide and its potential use in clinical settings. Another direction is to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide as a therapeutic agent for other diseases such as multiple sclerosis and Huntington's disease. Additionally, the development of novel formulations of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide that improve its solubility and bioavailability could enhance its therapeutic potential.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 5-chloro-2-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
特性
分子式 |
C17H18ClNO5 |
|---|---|
分子量 |
351.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-6-5-11(18)9-12(13)19-17(20)10-7-14(22-2)16(24-4)15(8-10)23-3/h5-9H,1-4H3,(H,19,20) |
InChIキー |
IPVYEZCTFDUGCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275544.png)
![[2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275545.png)
![[2-(2-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275546.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B275549.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propan-1-ol](/img/structure/B275551.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275552.png)
![(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275553.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275563.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)